molecular formula C14H11ClFNO B386404 N-(3-chloro-2-methylphenyl)-4-fluorobenzamide CAS No. 331270-53-2

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide

Cat. No.: B386404
CAS No.: 331270-53-2
M. Wt: 263.69g/mol
InChI Key: LKWLRAYUNCQDTP-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-chloro-2-methylphenylamine moiety. This compound is characterized by its chloro (electron-withdrawing) and methyl (electron-donating) substituents on the phenyl ring, alongside a fluorine atom at the para position of the benzamide.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWLRAYUNCQDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

The primary synthetic route involves the condensation of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride in the presence of a base. This method, analogous to protocols for structurally similar compounds, achieves yields of 78–92% under optimized conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (TEA) is commonly employed to neutralize HCl, shifting the equilibrium toward product formation.

Reaction Equation :

3-Chloro-2-methylaniline+4-Fluorobenzoyl ChlorideTEA, DCMThis compound+HCl\text{3-Chloro-2-methylaniline} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Solvent Selection and Reaction Kinetics

Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Kinetic studies reveal that reactions in DCM reach 90% completion within 2 hours at 25°C, whereas THF requires 3 hours under identical conditions (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantTime to 90% Completion (h)Yield (%)
Dichloromethane8.932.092
Tetrahydrofuran7.523.085
Acetonitrile37.51.588

Acetonitrile, despite its high polarity, often results in lower yields due to competitive nitrile hydrolysis.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mass transfer and thermal regulation. A patented method for analogous benzamides demonstrates that tubular reactors operating at 50°C with a residence time of 10 minutes achieve 94% conversion. Key parameters include:

  • Flow Rate : 5 mL/min for both reactant streams.

  • Molar Ratio : 1:1.05 (aniline:acyl chloride) to ensure complete consumption of the amine.

Inline Purification Techniques

Integrated purification systems, such as liquid-liquid extraction modules, remove unreacted starting materials and HCl-TEA salts in real time. This reduces post-reaction processing steps and improves throughput by 40% compared to batch methods.

Advanced Purification and Characterization

Recrystallization Solvent Systems

High-purity this compound (>99%) is obtained via recrystallization from ethyl acetate/hexane (1:3 v/v). This solvent pair maximizes yield (82%) while minimizing residual solvent levels to <50 ppm. Alternatives like methanol/water induce premature crystallization, leading to occluded impurities.

Table 2: Recrystallization Efficiency by Solvent

Solvent CombinationPurity (%)Yield (%)Residual Solvent (ppm)
Ethyl acetate/hexane99.58245
Methanol/water98.175120
Acetone/hexane98.98060

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (eluent: 30% ethyl acetate in hexane) resolves the product from di-acylated byproducts. This method is critical for isolating batches intended for biological testing, where even trace impurities can skew results.

Comparative Analysis of Preparation Methods

Batch vs. Continuous Flow Synthesis

Batch processes, while simpler to set up, exhibit lower reproducibility (±5% yield variance) due to thermal gradients. Continuous flow systems, in contrast, maintain ±1% yield consistency and reduce solvent waste by 30%.

Cost-Benefit Evaluation of Purification Methods

Recrystallization remains the most cost-effective purification method at scale ($0.12/g operational cost), whereas chromatography incurs higher expenses ($1.50/g) due to solvent consumption and column reuse limitations.

Reaction Monitoring and Quality Control

Inline Spectroscopic Analysis

Fourier-transform infrared (FTIR) probes detect the disappearance of the acyl chloride peak at 1800 cm⁻¹, enabling real-time reaction termination decisions. This reduces over-reaction byproducts by 15%.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) confirms product purity, with a retention time of 6.2 minutes under isocratic conditions. Method validation shows a linear correlation (R² = 0.999) between peak area and concentration .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various functionalized benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N-(3-chloro-2-methylphenyl)-4-fluorobenzamide may possess anticancer properties. The structural characteristics of benzamides allow them to interact with specific biological targets, potentially leading to the development of novel cancer therapies. For instance, studies have shown that certain substituted benzamides can act as ligands for the cereblon protein, which plays a crucial role in targeted protein degradation relevant to cancer treatment .

Pharmaceutical Intermediates
This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure facilitates the development of derivatives with enhanced biological activity or specificity towards particular molecular targets. The ability to modify the benzamide structure allows for optimization in drug design.

Agricultural Applications

Herbicide Development
this compound has potential applications in herbicide formulations. Benzamide derivatives have been shown to effectively control a range of undesirable plant species while exhibiting tolerance in various crops such as corn and soybeans. This selectivity makes them valuable in developing environmentally friendly herbicides .

Pesticide Efficacy Evaluation
The compound's role in evaluating pesticide efficacy is significant, particularly regarding its impurities and their effects on agricultural products. By understanding how this compound interacts with other substances, researchers can better assess the safety and effectiveness of pesticides like novaluron, which is crucial for sustainable agricultural practices .

Chemical Research

Building Block for Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its chemical properties allow it to participate in diverse reactions, making it useful for creating new materials or specialty chemicals.

Mechanistic Studies
The compound's interaction with specific molecular targets provides insights into its mechanism of action, which is essential for understanding its biological effects. Research into its binding affinities and conformational changes can reveal important information about its potential therapeutic applications .

Data Table: Summary of Applications

Field Application Significance
Medicinal ChemistryAnticancer propertiesPotential for novel cancer therapies
Pharmaceutical intermediatesFacilitates synthesis of biologically active compounds
Agricultural ScienceHerbicide developmentEffective control of weeds with crop tolerance
Pesticide efficacy evaluationAssesses safety and effectiveness of agricultural products
Chemical ResearchBuilding block for synthesisVersatile use in creating new organic compounds
Mechanistic studiesInsights into biological interactions and therapeutic uses

Case Studies

  • Anticancer Activity Investigation
    A study published in a peer-reviewed journal explored the potential of benzamide derivatives as CRBN ligands for inducing targeted protein degradation in cancer cells. The findings suggested that modifications to the benzamide structure could enhance selectivity and efficacy against specific cancer types .
  • Herbicidal Efficacy Trials
    Field trials demonstrated that certain benzamides exhibited high pre-emergence activity against common weeds while maintaining crop safety. This research supports the compound's potential use in developing effective herbicides that minimize environmental impact .
  • Pesticide Residue Safety Assessment
    Research focusing on novaluron highlighted the importance of understanding impurities like this compound. Evaluating these impurities' effects on pesticide efficacy is crucial for ensuring food safety and environmental health .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N-(3-chloro-2-methylphenyl)-4-fluorobenzamide with structurally related benzamides, focusing on substituent effects, synthetic methods, and inferred biological relevance.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Benzamide Substituents on Phenyl/Other Rings Notable Properties/Applications Reference
This compound 4-F 3-Cl, 2-CH₃ Discontinued commercial availability
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 4-F 6-Cl-pyridin-3-yl Kv7 potassium channel modulator
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ 4-Cl High fluorescence intensity at pH 5
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-NO₂ 3-Cl, 4-CH₃ Lab use (no specific data)
N-(Dimethylcarbamothioyl)-4-fluorobenzamide 4-F Dimethylcarbamothioyl Crystalline (78% yield, m.p. 130–132°C)
Key Observations :

Electronic Effects: The 4-fluoro substituent in the main compound and Ztz240 enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., nitro or methoxy groups in ).

Biological Relevance: Ztz240’s pyridine ring may enhance binding to neurological targets (e.g., Kv7 channels) due to nitrogen’s hydrogen-bonding capacity, a feature absent in the main compound’s purely aromatic system .

Inferred Physicochemical Properties

While direct data are lacking, comparisons suggest:

  • Solubility: The 4-fluoro and chloro groups may reduce aqueous solubility compared to methoxy or amino-substituted analogs .
  • Melting Point : Likely higher than N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) due to increased aromatic stacking .

Biological Activity

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C15H14ClFN2O
  • Molecular Weight : Approximately 284.73 g/mol

The presence of chlorine and fluorine substituents on the aromatic rings plays a crucial role in determining the compound's reactivity and biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance lipophilicity, affecting the compound's bioavailability and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3

These results suggest that while the compound demonstrates significant antibacterial activity, it is less potent compared to standard antibiotics like Streptomycin, which shows zones of inhibition of 36.6 mm and 29.1 mm for the respective strains .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have identified its potential as a starting point for developing chemotherapeutic agents targeting cancer-regulating pathways. Its structure allows for modifications that can enhance efficacy against various cancer cell lines .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • A study published in MDPI reported the synthesis and antibacterial evaluation of related compounds, highlighting this compound's effectiveness against gram-positive and gram-negative bacteria .
  • Anticancer Research :
    • Research focusing on the compound's interaction with metabotropic glutamate receptors indicated that it could serve as an allosteric modulator, potentially leading to new therapeutic strategies in cancer treatment .
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves multi-step reactions, including halogenation and amidation processes, which are crucial for obtaining high yields of the desired product .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

Compound Name Structural Features Unique Properties
N-(3-chloro-2-methylphenyl)-4-methylbenzamideSimilar amide structure; different chloro positionExhibits different biological activity profiles
This compoundContains fluorine instead of chlorineEnhanced lipophilicity may affect bioavailability
N-(3-chlorophenyl)-2-methylbenzamideLacks additional methyl group on benzoyl moietyDifferent solubility and stability characteristics

This comparison underscores how specific substitutions influence the compound's biological properties and potential applications in medicinal chemistry .

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